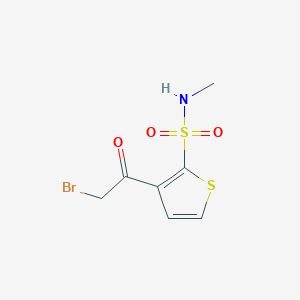
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide is a chemical compound with the molecular formula C₇H₈BrNO₃S₂ It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromoacetyl group and a sulfonamide group attached to the thiophene ring
Preparation Methods
The synthesis of n-Methyl-3-bromoacetyl-2-thiophenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Bromination: Thiophene is brominated to introduce a bromine atom at the 3-position of the ring.
Acetylation: The brominated thiophene is then acetylated to introduce the bromoacetyl group.
Sulfonamidation: Finally, the acetylated thiophene undergoes sulfonamidation to introduce the sulfonamide group, resulting in the formation of this compound.
The reaction conditions for each step typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the sulfur atom or other functional groups.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds, forming new bonds and potentially leading to the formation of larger molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide has a wide range of scientific research applications, including:
Biology: Researchers study the biological activity of this compound and its derivatives to explore their potential as therapeutic agents. Thiophene derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of n-Methyl-3-bromoacetyl-2-thiophenesulfonamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide can be compared with other thiophene derivatives, such as:
n-Methyl-3-acetyl-2-thiophenesulfonamide: Similar structure but lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromoacetylthiophene: Lacks the sulfonamide group, which may affect its solubility and interaction with biological targets.
Thiophene-2-sulfonamide: Lacks both the bromoacetyl and methyl groups, resulting in different chemical and biological properties.
Properties
CAS No. |
138891-02-8 |
|---|---|
Molecular Formula |
C7H8BrNO3S2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C7H8BrNO3S2/c1-9-14(11,12)7-5(2-3-13-7)6(10)4-8/h2-3,9H,4H2,1H3 |
InChI Key |
VUGWOVVGJNBFMK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CS1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















